4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, commonly known as DS2, is a synthetic heterocyclic compound that acts as a selective positive allosteric modulator (PAM) of GABAA receptors containing the δ subunit []. It exhibits high selectivity for α4βδ receptors over other GABAA receptor subtypes []. Due to its selectivity, DS2 is a valuable tool in neuroscience research for studying the physiological roles and therapeutic potential of δ-containing GABAA receptors.
DS2 exerts its pharmacological effects by selectively binding to a specific site within the transmembrane domain of GABAA receptors containing the δ subunit []. This binding site is located at the α4(+)β1(−) interface and differs from the classical benzodiazepine binding site found in αβγ2 receptors []. Upon binding, DS2 enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement of GABAergic transmission leads to increased chloride ion influx into neurons, hyperpolarization, and ultimately, a reduction in neuronal excitability.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: